1-(4-Chloro-3,5-difluorophenyl)ethanone
Overview
Description
1-(4-Chloro-3,5-difluorophenyl)ethanone, also known as CDFE, is a chemical compound with the molecular formula C8H5ClF2O . It has a molecular weight of 190.58 .
Molecular Structure Analysis
The IUPAC name for this compound is 1-(4-chloro-3,5-difluorophenyl)ethanone . The InChI code is 1S/C8H5ClF2O/c1-4(12)5-2-6(10)8(9)7(11)3-5/h2-3H,1H3 .
Scientific Research Applications
Summary of the Application
“1-(4-Chloro-3,5-difluorophenyl)ethanone” is used as a substrate in the bioreductive production of (1S)-2-chloro-1-(3,4-difluorophenyl)ethanol (S-CFPL), an intermediate for the drug Ticagrelor . This process involves the use of ketoreductases (KREDs), which catalyze the asymmetric reduction of ketones to chiral alcohols .
Methods of Application or Experimental Procedures
The enzyme ChKRED20, a short-chain reductase/dehydrogenase (SDR), is used as an efficient KRED for the anti-Prelog reduction of a spectrum of ketones to afford enantiopure alcohols . The protein engineering of ChKRED20 has been performed to improve its thermostability or activity for enhanced bioreduction .
Results or Outcomes
The mutant L205A was the best performer with a specific activity of 178 μmol/min/mg, ten times that of the wild-type. Its kcat/Km increased by 15 times and half-life at 50 °C increased by 70%. The mutant catalyzed the complete conversion of 150 and 200 g/l substrate within 6 and 20 h, respectively, to yield enantiopure (S)-CFPL with an isolated yield of 95% .
2. Application in Organic Synthesis
Summary of the Application
“1-(4-Chloro-3,5-difluorophenyl)ethanone”, also known as 3′,5′-Difluoroacetophenone, is a fluorinated acetophenone used in organic synthesis .
Methods of Application or Experimental Procedures
It may be used to synthesize (E)-3-(4-(1,5,9-trithia-13-azacyclohexadecan-13-yl)-phenyl)-1-(3,5-difluorophenyl)prop-2-en-1-one .
Results or Outcomes
The specific results or outcomes of this synthesis are not provided in the source .
3. Application in the Synthesis of Optically Pure Vic-Halohydrins
Summary of the Application
“1-(4-Chloro-3,5-difluorophenyl)ethanone” is used in the synthesis of optically pure vic-halohydrins . Vicinal halohydrins are highly valuable building blocks for the synthesis of many different natural products and pharmaceuticals .
Methods of Application or Experimental Procedures
The synthesis involves a sequential kinetic resolution process for the synthesis of (S)-1-chloro-3-phenoxy-2-propanol with >99% ee and 30.7% yield, using Ab HHDH from an alphaproteobacterium .
Results or Outcomes
The specific results or outcomes of this synthesis are not provided in the source .
4. Application in the Synthesis of (E)-3-(4-(1,5,9-trithia-13-azacyclohexadecan-13-yl)-phenyl)-1-(3,5-difluorophenyl)prop-2-en-1-one
Summary of the Application
“1-(4-Chloro-3,5-difluorophenyl)ethanone” is used to synthesize (E)-3-(4-(1,5,9-trithia-13-azacyclohexadecan-13-yl)-phenyl)-1-(3,5-difluorophenyl)prop-2-en-1-one .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures are not provided in the source .
Results or Outcomes
The specific results or outcomes of this synthesis are not provided in the source .
5. Application in the Synthesis of (E)-3-(4-(1,5,9-trithia-13-azacyclohexadecan-13-yl)-phenyl)-1-(3,5-difluorophenyl)prop-2-en-1-one
Summary of the Application
“1-(4-Chloro-3,5-difluorophenyl)ethanone” is used to synthesize (E)-3-(4-(1,5,9-trithia-13-azacyclohexadecan-13-yl)-phenyl)-1-(3,5-difluorophenyl)prop-2-en-1-one .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures are not provided in the source .
Results or Outcomes
The specific results or outcomes of this synthesis are not provided in the source .
6. Application in the Synthesis of Enantiopure Vic-Halohydrins
Summary of the Application
“1-(4-Chloro-3,5-difluorophenyl)ethanone” is used in the synthesis of optically pure vic-halohydrins . Vicinal halohydrins are highly valuable building blocks for the synthesis of many different natural products and pharmaceuticals .
Methods of Application or Experimental Procedures
The synthesis involves a sequential kinetic resolution process for the synthesis of (S)-1-chloro-3-phenoxy-2-propanol with >99% ee and 30.7% yield, using Ab HHDH from an alphaproteobacterium .
Results or Outcomes
The specific results or outcomes of this synthesis are not provided in the source .
properties
IUPAC Name |
1-(4-chloro-3,5-difluorophenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2O/c1-4(12)5-2-6(10)8(9)7(11)3-5/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKJDTCARHAMWIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C(=C1)F)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-3,5-difluorophenyl)ethanone |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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